molecular formula C15H17N5 B12249985 N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine

N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12249985
M. Wt: 267.33 g/mol
InChI Key: GGQRLBZIZZOYID-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,5-dimethylphenyl group and an ethyl group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C15H17N5/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-12-6-10(2)5-11(3)7-12/h5-9H,4H2,1-3H3,(H,16,17,19)

InChI Key

GGQRLBZIZZOYID-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 3,5-dimethylaniline with 9-ethyl-9H-purin-6-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives and heterocyclic compounds.

    Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine
  • N-(3,4-dimethylphenyl)-9-ethyl-9H-purin-6-amine
  • N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine

Uniqueness

N-(3,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological and chemical properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to other similar compounds.

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